

Application of A 71915 in isolated rat glomeruli studies.

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Compound of Interest

Compound Name: A 71915

Cat. No.: B13442282

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Application of A-71915 in Isolated Rat Glomeruli Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

A-71915 is a structural analog of Atrial Natriuretic Peptide (ANP) and acts as a potent antagonist of the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). In the kidney, NPR-A is expressed on glomerular podocytes and mesangial cells. The binding of ANP to NPR-A activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).^{[1][2]} This increase in intracellular cGMP mediates the physiological effects of ANP, which include regulation of glomerular filtration rate (GFR) and antagonism of the renin-angiotensin-aldosterone system.^{[1][2]}

A-71915 is a valuable tool for studying the role of the ANP/NPR-A/cGMP signaling pathway in glomerular function and pathophysiology. By competitively inhibiting the binding of ANP to its receptor, A-71915 effectively blocks the downstream production of cGMP. This allows researchers to investigate the consequences of inhibiting this pathway in isolated rat glomeruli, providing insights into conditions such as hypertension, kidney disease, and disorders of fluid and electrolyte balance.

Studies have utilized A-71915 to investigate the maturation of the glomerular response to ANP. For instance, research has shown that in isolated glomeruli from adult rats, A-71915 significantly decreases both intracellular and extracellular cGMP production stimulated by ANP. [3] However, in glomeruli from preweaned rats, A-71915 only reduces intracellular cGMP, suggesting a developmental difference in the cGMP extrusion mechanism.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of A-71915 on ANP-stimulated cGMP production in isolated rat glomeruli, as reported in the literature.

Table 1: Effect of A-71915 on ANP-Stimulated Intracellular cGMP Production[3]

Animal Age	Treatment	Intracellular cGMP Production
Adult	ANP (up to 10^{-6} M)	Increased
Adult	ANP (up to 10^{-6} M) + A-71915 (10^{-5} M)	Significantly Decreased
Preweaned	ANP (up to 10^{-6} M)	Increased
Preweaned	ANP (up to 10^{-6} M) + A-71915 (10^{-5} M)	Significantly Decreased

Table 2: Effect of A-71915 on ANP-Stimulated Extracellular cGMP Production[3]

Animal Age	Treatment	Extracellular cGMP Production
Adult	ANP (up to 10^{-6} M)	Significantly Increased
Adult	ANP (up to 10^{-6} M) + A-71915 (10^{-5} M)	Significantly Decreased
Preweaned	ANP (up to 10^{-6} M)	No significant change
Preweaned	ANP (up to 10^{-6} M) + A-71915 (10^{-5} M)	Unchanged

Experimental Protocols

Protocol 1: Isolation of Rat Glomeruli by Sieving

This protocol describes a common and efficient method for isolating intact glomeruli from adult rat kidneys using a series of stainless steel sieves.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Sprague-Dawley rats (150-200g)
- Hanks' Balanced Salt Solution (HBSS), ice-cold
- 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), sterile and ice-cold
- Sterile surgical instruments (scissors, forceps)
- Petri dishes
- 50 mL conical tubes
- Stainless steel sieves: 250 μm , 180 μm , 106 μm , and 75 μm mesh sizes
- 10 mL syringe with plunger
- Centrifuge

Procedure:

- Euthanize 2 to 4 rats according to approved institutional protocols.
- Immediately excise the kidneys and place them in a 50 mL tube containing ice-cold HBSS.[\[6\]](#)
- In a sterile cell culture hood, transfer the kidneys to a petri dish with ice-cold HBSS.
- Remove the renal capsule and perirenal fat. Cut the kidneys in half longitudinally and dissect away the medulla, retaining the cortical tissue.[\[6\]](#)
- Mince the cortical tissue into a fine paste using a sterile scalpel.

- Place the 180 μm sieve over the 106 μm sieve, which is placed over the 75 μm sieve, with a collection pan at the bottom, all on ice.
- Wet the top sieve with ice-cold 1% BSA/PBS.
- Transfer the minced cortex onto the 180 μm sieve and gently press the tissue through the mesh using the plunger of a 10 mL syringe.[5]
- Wash the sieve with a steady stream of cold 1% BSA/PBS to facilitate the passage of glomeruli while retaining larger tissue fragments.
- The glomeruli will be retained on the 75 μm sieve.[6]
- Using a squirt bottle with cold 1% BSA/PBS, wash the glomeruli from the 75 μm sieve into a 50 mL conical tube.
- Centrifuge the tube at 4000 rpm for 5 minutes at 4°C.[6]
- Discard the supernatant and resuspend the glomerular pellet in the desired experimental buffer.
- A small aliquot can be examined under a light microscope to assess purity, which should be >95%.[6]

Protocol 2: A-71915 Treatment of Isolated Glomeruli

This protocol details the treatment of isolated rat glomeruli with A-71915 to study its effect on ANP-stimulated cGMP production.[3]

Materials:

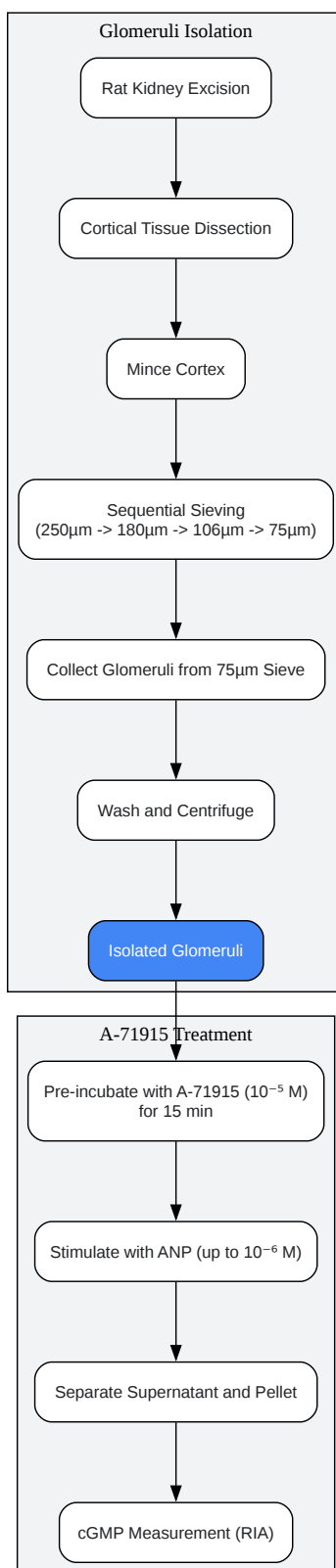
- Isolated rat glomeruli (from Protocol 1)
- Appropriate incubation buffer (e.g., Krebs-Henseleit buffer)
- A-71915 solution (e.g., 10^{-5} M in buffer)
- Atrial Natriuretic Peptide (ANP) solution (e.g., up to 10^{-6} M in buffer)

- 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity (optional)
- Radioimmunoassay (RIA) kit for cGMP measurement
- Incubator (37°C)

Procedure:

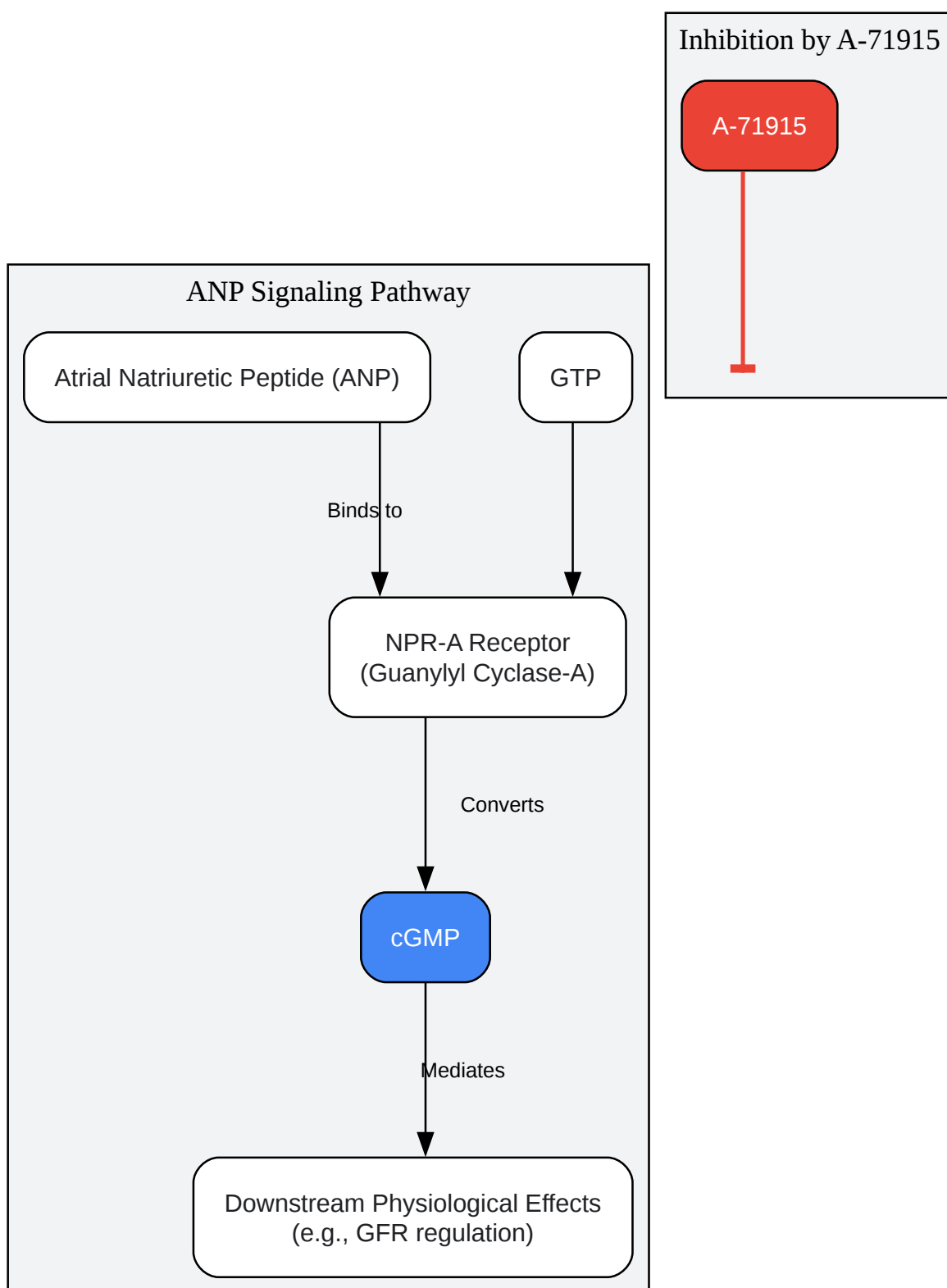
- Resuspend the isolated glomeruli in the incubation buffer.
- Aliquot the glomerular suspension into experimental tubes.
- Pre-incubate the glomeruli with A-71915 (10^{-5} M) for 15 minutes at 37°C.[3] For control groups, add an equivalent volume of buffer.
- Following the pre-incubation, add ANP (up to 10^{-6} M) to stimulate cGMP production and incubate for the desired time (e.g., 10 minutes).[3]
- To measure intracellular cGMP, terminate the reaction by adding a cell-lysing agent (e.g., trichloroacetic acid).
- To measure extracellular cGMP, centrifuge the tubes and collect the supernatant.
- Quantify the cGMP levels in the cell lysates (intracellular) and supernatants (extracellular) using a cGMP radioimmunoassay kit, following the manufacturer's instructions.

Visualizations



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Experimental workflow for isolating rat glomeruli and treatment with A-71915.



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